Methyl 3-(p-tolyl)propanoate
Overview
Description
“Methyl 3-(p-tolyl)propanoate” is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as “Methyl 3-oxo-3-(p-tolyl)propanoate” and "Methyl 3-(4-methylphenyl)-3-oxopropanoate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a propanoate group . The average mass of the molecule is 192.211 Da and the monoisotopic mass is 192.078644 Da .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 178.23 . The compound is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Conformational Analysis
The conformational aspects of related chemical structures, including 1-p-tolyl-2-phenyl-1-propanols and 1-p-tolyl-2-phenyl-1-propanone, have been studied using NMR spectroscopy. These studies provide insights into the preferred conformational equilibria of such compounds, which is essential for understanding their chemical behavior and potential applications (Kunieda et al., 1983).
Synthesis and Pharmaceutical Applications
Methyl 3-(p-tolyl)propanoate derivatives, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, have been synthesized for potential pharmaceutical applications. These compounds are key starting materials in the synthesis of specific drug antagonists (Zhong et al., 1999).
Chemical Kinetics and Pyrolysis
Research in the field of fuel and combustion has explored the pyrolysis of methyl propanoate, a compound structurally related to this compound. This research is significant for understanding the combustion processes of ester fuels and their potential applications in renewable energy sources (Farooq et al., 2014).
Organic Synthesis and Functionalization
Studies have been conducted on the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the synthesis of derivatives like 3-(2'-tolyl)propanoic acid. Such synthetic methods are crucial for producing specific organic compounds for various applications (Cai et al., 2007).
Biofuel Research
Methyl propanoate's properties and decomposition mechanisms have been extensively studied to evaluate its potential as a biofuel. These studies contribute to the development of sustainable, renewable energy sources (Zhao et al., 2013).
Enzymatic Catalysis
Research has explored the use of enzymes for synthesizing methyl propanoate, an important precursor in the production of polymers like polymethyl methacrylates. This enzymatic approach offers a greener alternative for chemical synthesis (van Beek et al., 2014).
Safety and Hazards
“Methyl 3-(p-tolyl)propanoate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Methyl 3-(p-tolyl)propanoate, also known as Methyl 3-(4-methylphenyl)propanoate, is a complex organic compound It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Based on its structural similarity to other bioactive aromatic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
These compounds have an array of important functions including plant defense and structural support .
Pharmacokinetics
The compound’s molecular weight of 17823 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Related indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room temperature environment . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH and enzymatic conditions of its environment.
Biochemical Analysis
Biochemical Properties
These reactions involve the formation of carbon-carbon bonds, which can lead to the creation of larger, more complex molecules .
Cellular Effects
Propionate is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues .
Molecular Mechanism
Esters like this compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Metabolic Pathways
Related compounds like propionate are involved in significant metabolic pathways . Propionate is a major microbial fermentation metabolite in the human gut and is thought to have health effects that extend beyond the gut epithelium .
Subcellular Localization
The compound’s reactivity at the benzylic position could potentially influence its localization within a cell .
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODXRYBYZMUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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